N-[2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide is a complex organic compound characterized by its unique structure and functional groups. This compound belongs to the class of carboxamides and features a thiophene ring, which is a five-membered aromatic ring containing sulfur. The presence of an oxane ring and various alkyl substituents contributes to its chemical properties and potential applications in scientific research.
The compound can be sourced from various chemical suppliers, and its synthesis involves multiple steps that utilize readily available starting materials.
This compound is classified as an organic amide due to the presence of the carboxamide functional group. It also contains features typical of heterocyclic compounds due to the thiophene ring.
The synthesis of N-[2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control, solvent choice, and catalyst selection to optimize yield and purity. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed for product analysis.
The molecular structure of N-[2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | C19H31N1O2S1 |
| Molecular Weight | 345.53 g/mol |
| IUPAC Name | N-[2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide |
| InChI | InChI=1S/C19H31NOS/c1-15(2)10-9... |
| InChI Key | QXYZABC123XYZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCC1(CCOC(C1)(C)C)CCNCC2=CC(=C(C=C2)OC)OC |
The structural features include:
N-[2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide can undergo various chemical reactions:
These reactions typically require specific reagents and conditions to ensure selectivity and yield. Monitoring reactions through spectroscopic methods such as NMR or IR spectroscopy can provide insights into reaction progress and product formation.
The mechanism of action for N-[2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide involves its interaction with biological targets such as enzymes or receptors:
Understanding its mechanism requires further studies involving binding assays and biological testing to elucidate its pharmacodynamics.
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
| Stability | Stable under standard laboratory conditions |
Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are essential for confirming the identity and purity of the compound.
N-[2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide has several scientific applications:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2